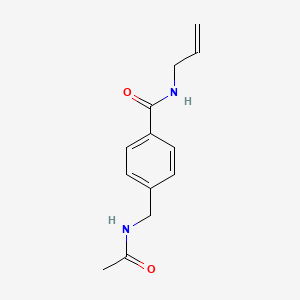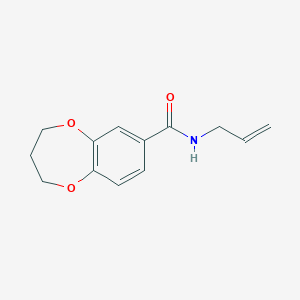
4-(acetamidomethyl)-N-prop-2-enylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetamidomethyl)-N-prop-2-enylbenzamide, also known as APMA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of benzamide derivatives and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(acetamidomethyl)-N-prop-2-enylbenzamide is not fully understood, but it is believed to act as a nucleophile that reacts with the active site of enzymes and proteins. This reaction can result in the activation or inactivation of the enzyme or protein, depending on the specific target. 4-(acetamidomethyl)-N-prop-2-enylbenzamide has also been found to induce conformational changes in proteins, which can affect their activity and function.
Biochemical and Physiological Effects
4-(acetamidomethyl)-N-prop-2-enylbenzamide has been found to have a range of biochemical and physiological effects. It has been shown to induce the activation of latent metalloproteinases, which are involved in tissue remodeling and repair. 4-(acetamidomethyl)-N-prop-2-enylbenzamide has also been found to induce the activation of proteases, which are involved in the breakdown of proteins. In addition, 4-(acetamidomethyl)-N-prop-2-enylbenzamide has been found to induce conformational changes in proteins, which can affect their activity and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(acetamidomethyl)-N-prop-2-enylbenzamide in lab experiments is its high purity and stability. This makes it a reliable tool for studying the activity of enzymes and proteins. Another advantage of using 4-(acetamidomethyl)-N-prop-2-enylbenzamide is its relatively low cost, which makes it accessible to researchers with limited budgets. However, there are also some limitations to using 4-(acetamidomethyl)-N-prop-2-enylbenzamide in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Another limitation is that it can be difficult to determine the optimal concentration of 4-(acetamidomethyl)-N-prop-2-enylbenzamide to use in a particular experiment, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for research on 4-(acetamidomethyl)-N-prop-2-enylbenzamide. One area of research is to further investigate its mechanism of action, particularly with regard to how it induces conformational changes in proteins. Another area of research is to explore its potential as a therapeutic agent for the treatment of diseases that involve the dysregulation of proteases or metalloproteinases. Additionally, there is potential for the development of new 4-(acetamidomethyl)-N-prop-2-enylbenzamide derivatives that have improved specificity and activity for specific targets.
Métodos De Síntesis
The synthesis of 4-(acetamidomethyl)-N-prop-2-enylbenzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-chlorobenzyl chloride, which is then reacted with N-prop-2-enylamine to produce 4-(prop-2-enylamino)benzyl chloride. This intermediate product is then reacted with sodium acetate and acetic anhydride to produce 4-(acetamidomethyl)-N-prop-2-enylbenzamide. The purity of the final product is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-(acetamidomethyl)-N-prop-2-enylbenzamide has been used extensively in scientific research as a tool to study the activity of enzymes and proteins. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. 4-(acetamidomethyl)-N-prop-2-enylbenzamide is also used as an activator for latent metalloproteinases, which are enzymes that are involved in tissue remodeling and repair. In addition, 4-(acetamidomethyl)-N-prop-2-enylbenzamide has been found to be a useful tool in the study of protein-protein interactions and protein folding.
Propiedades
IUPAC Name |
4-(acetamidomethyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-8-14-13(17)12-6-4-11(5-7-12)9-15-10(2)16/h3-7H,1,8-9H2,2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJRWOQNDDXCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetamidomethyl)-N-prop-2-enylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)
![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)


![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)

![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)
![N-(2,6-dichloro-3-methylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7465306.png)